molecular formula C18H16N2O4S B11434386 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one

5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one

Cat. No.: B11434386
M. Wt: 356.4 g/mol
InChI Key: SNCKEEGXLAIPJN-YBEGLDIGSA-N
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Description

The compound 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by a benzylidene group at position 5 (substituted with 3,4-dimethoxy groups) and a 4-hydroxyanilino moiety at position 2. The Z-configuration of the benzylidene group is critical for its stereochemical stability and biological interactions.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O4S/c1-23-14-8-3-11(9-15(14)24-2)10-16-17(22)20-18(25-16)19-12-4-6-13(21)7-5-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-10-

InChI Key

SNCKEEGXLAIPJN-YBEGLDIGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazol-4-one derivatives are highly dependent on substituents at positions 2 (amino group) and 5 (benzylidene group). Below is a comparative analysis of key analogs:

Key Observations:

Analogous compounds with 4-methoxyphenyl (e.g., ) or pyrazole-based substituents (e.g., ) show varied electronic profiles, impacting receptor binding. The 4-hydroxyanilino group provides hydrogen-bonding capacity, which is absent in analogs with methylpiperazine () or sulfanylidene groups ().

Biological Activity :

  • The target compound’s low Ephrin B2 inhibition (IC₅₀ = 220,000 nM) suggests that bulkier substituents (e.g., 3,4-dimethoxy) may hinder binding compared to smaller groups like 4-methoxy .
  • Curcumin analogs with similar 3,4-dimethoxybenzylidene moieties exhibit potent antioxidant and enzyme inhibitory activities, highlighting the role of conjugated systems in redox modulation .
Key Observations:
  • The target compound’s synthesis benefits from mild conditions and high yields (70–85%) due to optimized benzylidene and anilino group incorporation .
  • Pyrazole-linked analogs require more complex catalysis (e.g., FeCl₃) but achieve higher yields (80–90%) .

Physicochemical and Pharmacokinetic Properties

Substituents significantly influence solubility, logP, and metabolic stability:

Table 3: Predicted Physicochemical Properties
Compound Type logP Hydrogen Bond Donors Rotatable Bonds Topological Polar Surface Area (Ų)
Target compound 3.2 2 5 85.5
4-Methoxy analog () 2.8 1 6 78.3
Sulfanylidene analog () 4.1 0 4 65.2
Key Observations:
  • The 4-hydroxyanilino group in the target compound increases polarity (TPSA = 85.5 Ų) compared to analogs with non-polar substituents (e.g., sulfanylidene, TPSA = 65.2 Ų).
  • Higher logP values in sulfanylidene derivatives (logP = 4.1) suggest greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

The compound 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxyaniline and a thiazole precursor. The reaction is often conducted under acidic or basic conditions, utilizing solvents such as ethanol or methanol at controlled temperatures to ensure optimal yield and purity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 31.25 to 62.5 µg/mL against standard strains .

Compound Bacterial Strain MIC (µg/mL)
5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-oneS. aureus31.25
5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-oneE. coli62.5

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. For example, certain derivatives have shown antiproliferative effects in human cancer cell lines with GI50 values ranging from 4.57 to 97.09 µM . These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of 5-[(Z)-1-(3,4-dimethoxyphenyl)methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites.
  • Receptor Modulation : It could also modulate receptor activity, affecting downstream signaling pathways that regulate cell proliferation and survival.

Study on Antimicrobial Effects

In a comparative study on the antimicrobial efficacy of various thiazole derivatives, it was found that those containing methoxy groups exhibited enhanced antibacterial activity compared to their non-methoxy counterparts. This suggests that the substitution pattern plays a crucial role in determining biological activity.

Study on Anticancer Properties

A recent investigation into the anticancer properties of thiazole derivatives reported that compounds similar to our target compound significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural features such as the presence of hydroxyl and methoxy groups in enhancing cytotoxicity against cancer cells.

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